molecular formula C23H31ClN2O2 B4044812 2-{[({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-6-methoxyphenol

2-{[({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-6-methoxyphenol

Cat. No.: B4044812
M. Wt: 403.0 g/mol
InChI Key: YSJXSZUFSYXOCG-UHFFFAOYSA-N
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Description

2-{[({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-6-methoxyphenol is a useful research compound. Its molecular formula is C23H31ClN2O2 and its molecular weight is 403.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.2074059 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer and Material Science Applications

  • Copolymer Synthesis : Novel trisubstituted ethylenes, including phenoxy ring-substituted ethylenes, have been synthesized and copolymerized with styrene, showing potential applications in creating novel polymeric materials with specific properties. These materials are characterized by their decomposition behavior and structural analysis through IR, 1H, and 13C-NMR spectroscopy, indicating potential applications in thermal stability and material engineering (Kharas et al., 2016).

  • Material Stability and Decomposition : The decomposition of copolymers synthesized from ring-substituted ethylenes occurs in a two-step process, with initial decomposition at 200-500°C, followed by a second decomposition phase at 500-800°C. This characteristic suggests applications in materials that require specific thermal degradation properties for industrial applications (Hussain et al., 2019).

Potential Medicinal Chemistry Applications

While the direct applications of the compound in medicinal chemistry were not explicitly found in the provided research, related structures have been explored for their biological activities:

  • Antimicrobial Activity : Compounds structurally related to the query compound, specifically those involving chlorophenyl and methoxyphenol groups, have been synthesized and evaluated for their antimicrobial activities. Such studies indicate potential avenues for the development of new antimicrobial agents, suggesting that similar compounds could be explored for these properties (Faty et al., 2010).

  • Anticancer Properties : Benzimidazole derivatives, which share some structural similarities with the compound , have been studied for their anti-cancer properties through mechanisms involving tautomeric states, conformations, and molecular docking studies. These findings hint at the potential for structurally similar compounds to be investigated for their interactions with biological targets relevant to cancer therapy (Karayel, 2021).

Properties

IUPAC Name

2-[[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O2/c1-25(17-20-4-3-5-22(28-2)23(20)27)16-19-11-14-26(15-12-19)13-10-18-6-8-21(24)9-7-18/h3-9,19,27H,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJXSZUFSYXOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)CC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-6-methoxyphenol

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